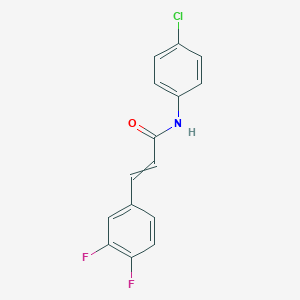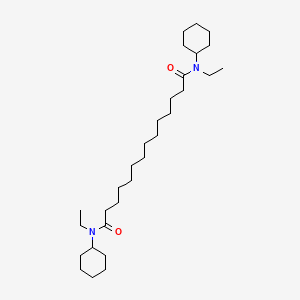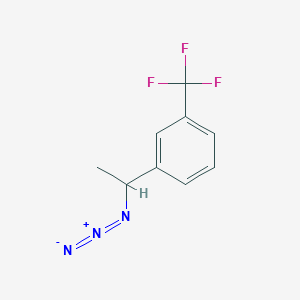
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a benzene ring substituted with a trifluoromethyl group
準備方法
The synthesis of 1-(1-Azidoethyl)-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-(trifluoromethyl)benzene and sodium azide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
化学反応の分析
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The reactions are often carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products: The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives.
科学的研究の応用
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: The compound is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds with therapeutic properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(1-Azidoethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are key intermediates in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical synthesis.
類似化合物との比較
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Azidoethylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-Azido-4-(trifluoromethyl)benzene:
1-Azidoethyl-5H-tetrazole: Contains a tetrazole ring, offering different properties and applications in energetic materials.
特性
CAS番号 |
823189-14-6 |
|---|---|
分子式 |
C9H8F3N3 |
分子量 |
215.17 g/mol |
IUPAC名 |
1-(1-azidoethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3N3/c1-6(14-15-13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,1H3 |
InChIキー |
JHDGMKSGIXTNEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


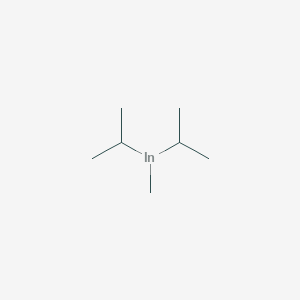
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)

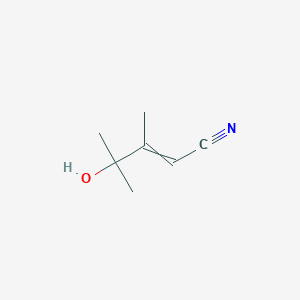
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)




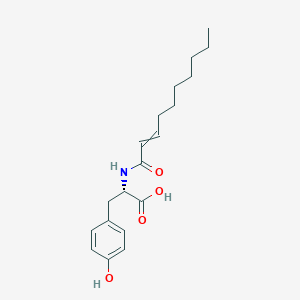
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
